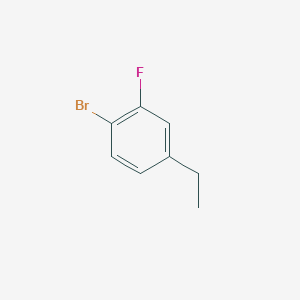

1-溴-4-乙基-2-氟苯

描述

“1-Bromo-4-ethyl-2-fluorobenzene” is a derivative of benzene, with a bromine atom and a fluorine atom attached to the benzene ring . It has a molecular weight of 203.05 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Synthesis Analysis

The synthesis of “1-Bromo-4-ethyl-2-fluorobenzene” could potentially involve the use of a Grignard reagent . Another method could involve the bromination of fluorobenzene in the presence of a Lewis acid catalyst such as iron (III) bromide or aluminium tribromide .

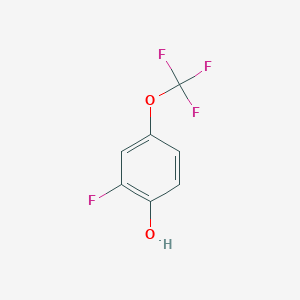

Molecular Structure Analysis

The molecular structure of “1-Bromo-4-ethyl-2-fluorobenzene” can be represented by the InChI code 1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 . The InChI key for this compound is GTBMBEKUGNUTLQ-UHFFFAOYSA-N .

Chemical Reactions Analysis

“1-Bromo-4-ethyl-2-fluorobenzene” is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It is also used as an intermediate in the synthesis of atypical antipsychotic agents .

Physical And Chemical Properties Analysis

“1-Bromo-4-ethyl-2-fluorobenzene” is a colorless liquid of low acute toxicity . It has a molecular weight of 203.05 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and vapor pressure are not explicitly mentioned in the search results.

科学研究应用

合成和放射性药物应用

1-溴-4-[18F]氟苯作为合成无载体添加剂(n.c.a.)放射化学品的多功能合成子,在使用金属有机4-[18F]氟苯化合物或Pd催化偶联进行18F芳基化反应时非常重要。通过不同的制备方法已经获得了这种化合物,对称的双-(4-溴苯基)碘化溴被证明对直接亲核取代最有用,导致高放射化学产率(Ermert et al., 2004)。

电化学研究

电化学氟化研究突出了涉及卤苯类化合物如1-溴-4-氟苯的复杂反应,有助于理解氟化过程中的副反应。这些研究对优化氟化芳香化合物的生产至关重要(Horio et al., 1996)。

材料科学

4-溴-2-氟甲氧基苯,作为一种相关化合物,被研究作为锂离子电池的新型双功能电解质添加剂,展示了其增强这些能量存储设备的热稳定性和安全性的潜力,而不影响其性能(Zhang, 2014)。

合成化学

从3,4-二甲基苯胺经重氮化和溴化过程合成1,2-双(溴甲基)-4-氟苯的研究突出了氟代苯在有机合成中的多功能性和应用(Guo, 2009)。

有机金属化学

部分氟代苯,包括类似于1-溴-4-乙基-2-氟苯的化合物,越来越被认识到在有机金属化学和基于过渡金属的催化中的实用性。它们的氟取代基影响到与金属中心的结合强度,为设计非配位溶剂或易被替代的配体提供了洞察力,用于催化(Pike et al., 2017)。

安全和危害

“1-Bromo-4-ethyl-2-fluorobenzene” is a flammable liquid and vapor. It may be harmful if swallowed, cause skin irritation, serious eye irritation, and may be harmful if inhaled. It may also cause respiratory irritation . It is recommended to avoid breathing vapors, mist, or gas and to ensure adequate ventilation .

作用机制

Target of Action

It’s known that halogenated benzenes generally interact with various enzymes and receptors in the body, altering their function .

Mode of Action

1-Bromo-4-ethyl-2-fluorobenzene, like other halogenated benzenes, can undergo various reactions. One such reaction is electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Another reaction is nucleophilic substitution, where a nucleophile attacks the carbon attached to the halogen, leading to the replacement of the halogen .

Pharmacokinetics

They can be distributed throughout the body, metabolized primarily in the liver, and excreted via urine and feces .

Result of Action

Halogenated benzenes can cause various effects depending on their specific structure and the cells they interact with .

Action Environment

The action, efficacy, and stability of 1-Bromo-4-ethyl-2-fluorobenzene can be influenced by various environmental factors. For instance, temperature and pH can affect the compound’s stability and reactivity . Additionally, the presence of other chemicals can influence its reactions and effects .

属性

IUPAC Name |

1-bromo-4-ethyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTBMBEKUGNUTLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735280 | |

| Record name | 1-Bromo-4-ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-ethyl-2-fluorobenzene | |

CAS RN |

928304-44-3 | |

| Record name | 1-Bromo-4-ethyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

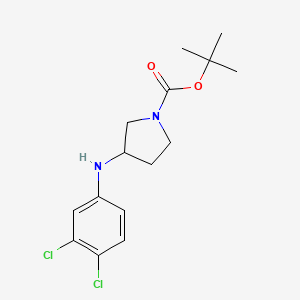

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1509473.png)